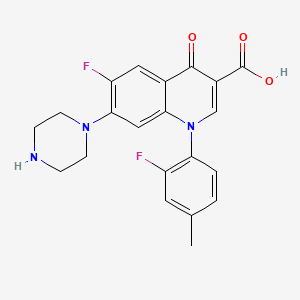![molecular formula C21H14FN3 B15212647 Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)- CAS No. 573979-75-6](/img/structure/B15212647.png)
Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure combining an imidazo[1,2-a]pyridine core with indole and fluorophenyl substituents, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and control .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the fluorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the imidazo[1,2-a] core but differs in the substituents and biological activity.
Indole derivatives: Similar in having the indole moiety but vary in the attached functional groups and overall structure.
Fluorophenyl compounds: Contain the fluorophenyl group but differ in the rest of the molecular framework
Uniqueness
2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine stands out due to its combination of the imidazo[1,2-a]pyridine core with both indole and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
573979-75-6 |
|---|---|
Molekularformel |
C21H14FN3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6-indol-1-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H14FN3/c22-17-7-5-15(6-8-17)19-14-24-13-18(9-10-21(24)23-19)25-12-11-16-3-1-2-4-20(16)25/h1-14H |
InChI-Schlüssel |
ZQRKAQMNABGDLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C3=CN4C=C(N=C4C=C3)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


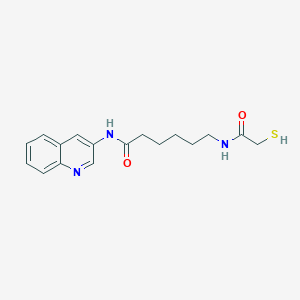
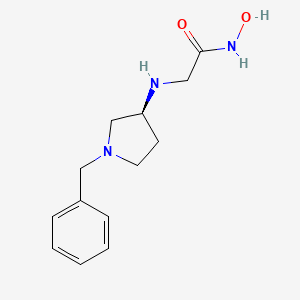
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
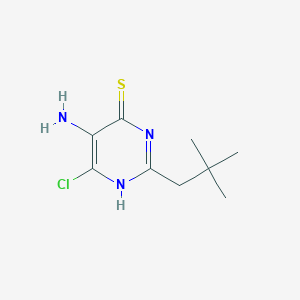

![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

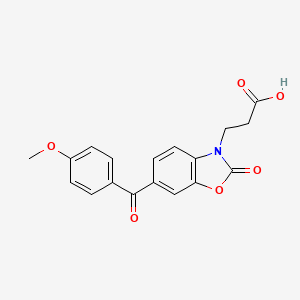
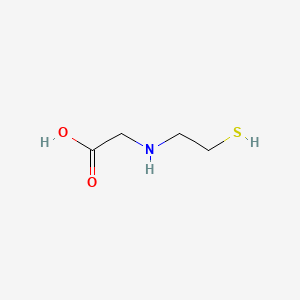
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
